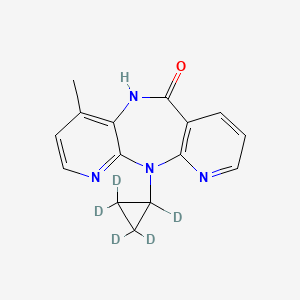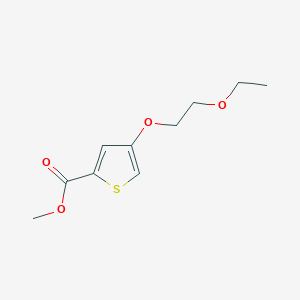
5-Bromo-N-cyclopentylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-cyclopentylpyridin-3-amine is a chemical compound with the molecular formula C10H13BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position and a cyclopentyl group attached to the nitrogen atom of the pyridine ring makes this compound unique. It is used in various scientific research fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with cyclopentylboronic acid in the presence of a palladium catalyst . The reaction is carried out under mild conditions, usually in a solvent like dichloromethane or methanol.
Industrial Production Methods
Industrial production of 5-Bromo-N-cyclopentylpyridin-3-amine often involves scalable processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. The key steps include bromination, cyclopentylation, and purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-cyclopentylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Bromo-N-cyclopentylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-cyclopentylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-N-cyclohexylpyridin-3-amine
- 5-Bromo-N-cyclopropylpyridin-3-amine
Uniqueness
5-Bromo-N-cyclopentylpyridin-3-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propiedades
Fórmula molecular |
C10H13BrN2 |
|---|---|
Peso molecular |
241.13 g/mol |
Nombre IUPAC |
5-bromo-N-cyclopentylpyridin-3-amine |
InChI |
InChI=1S/C10H13BrN2/c11-8-5-10(7-12-6-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 |
Clave InChI |
OQGQDJOXTSUPBT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)

![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)



![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)






